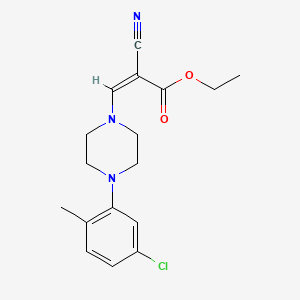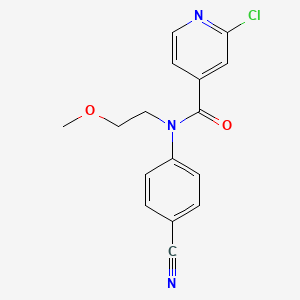
2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide, also known as CC-115, is a potent and selective inhibitor of mammalian target of rapamycin (mTOR) kinase. It is a promising drug candidate for the treatment of cancer, autoimmune diseases, and other diseases associated with dysregulated mTOR signaling.
Wirkmechanismus
2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide inhibits the activity of mTOR kinase, a key regulator of cell growth and metabolism. By inhibiting mTOR, 2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide blocks the downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis. This leads to the induction of cell cycle arrest and apoptosis in cancer cells, as well as the suppression of inflammation and immune responses in autoimmune diseases.
Biochemische Und Physiologische Effekte
2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide has been shown to have potent and selective inhibitory activity against mTOR kinase. It has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. In preclinical studies, 2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide has demonstrated antitumor activity, immunomodulatory effects, and a favorable safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide is a valuable tool for studying the role of mTOR signaling in cancer and autoimmune diseases. Its potent and selective inhibitory activity allows for the specific targeting of mTOR, which can help to elucidate the complex signaling pathways involved in these diseases. However, 2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in lab experiments.
Zukünftige Richtungen
There are several future directions for the development and application of 2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide. One direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Another direction is the identification of biomarkers that can predict patient response to 2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide, which can help to personalize treatment and improve clinical outcomes. Additionally, the combination of 2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide with other targeted therapies or immunotherapies may enhance its therapeutic effects and overcome resistance mechanisms.
Synthesemethoden
2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloro-4-pyridinecarboxylic acid with 4-cyanophenylboronic acid, followed by the addition of 2-methoxyethylamine and the coupling of the resulting intermediate with 2-chloro-N-(4-cyanophenyl)acetamide. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, prostate cancer, and glioblastoma. 2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide has also been shown to have immunomodulatory effects, making it a potential treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-22-9-8-20(14-4-2-12(11-18)3-5-14)16(21)13-6-7-19-15(17)10-13/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIXESNCSVJUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(C1=CC=C(C=C1)C#N)C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2852734.png)
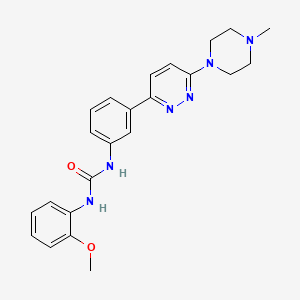
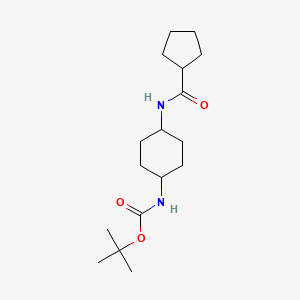
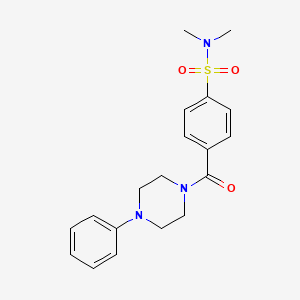
![N-(benzo[d]thiazol-2-yl)-3-butoxy-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2852741.png)

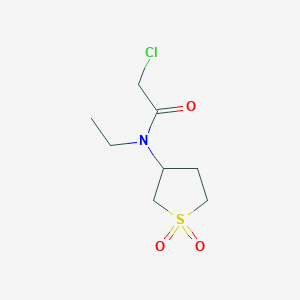
![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2852745.png)
![ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2852749.png)
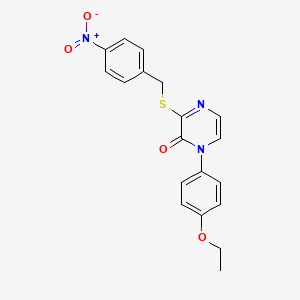
![N-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2852752.png)
![1-methyl-N-(2-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2852753.png)
![Cyclopropyl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2852754.png)
